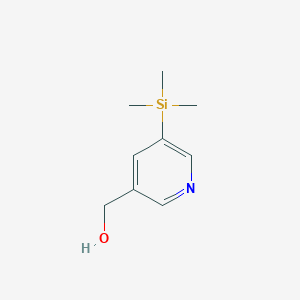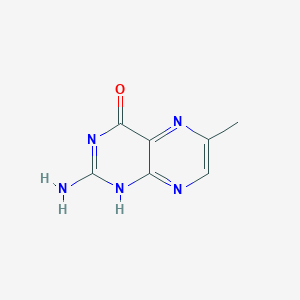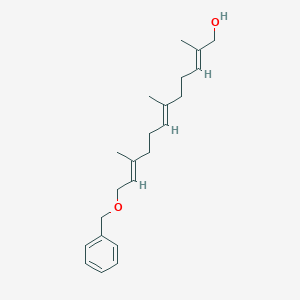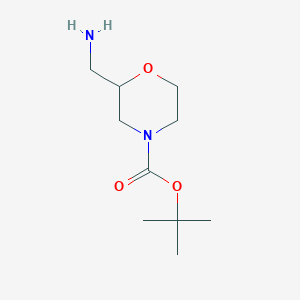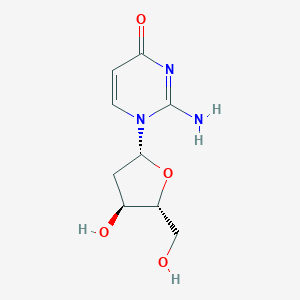![molecular formula C23H25N7O3 B116818 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 151327-02-5](/img/structure/B116818.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators and an increase in the production of cGMP, which has anti-tumor effects.
Effets Biochimiques Et Physiologiques
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
For research on 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one include further exploration of its anti-inflammatory and anti-tumor effects. The compound may also have potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, research on the safety and efficacy of the compound in humans is needed before it can be considered for clinical use.
Conclusion:
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has potential therapeutic applications. Its synthesis method has been optimized, and it has been shown to have anti-inflammatory and anti-tumor properties. The compound has limitations in its solubility and lack of clinical trial data. Future research should focus on exploring its potential applications and safety in humans.
Méthodes De Synthèse
The synthesis method for 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a multistep process that involves the reaction of various chemicals. The synthesis involves the reaction of 2-(2H-tetrazol-5-yl)aniline with 4-bromobenzophenone to yield 4-[2-(2H-tetrazol-5-yl)phenyl]phenylmethanone. The reaction of this intermediate with propylamine and 2,4-dichloro-5-nitropyrimidine yields the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
Propriétés
Numéro CAS |
151327-02-5 |
|---|---|
Nom du produit |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Formule moléculaire |
C23H25N7O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21N7O/c1-2-5-20-19(23(31)30-21(25-20)12-13-24-30)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-4,6-13,24H,2,5,14H2,1H3,(H,26,27,28,29) |
Clé InChI |
BAXISNHMPSKAEJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.O |
Synonymes |
5-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol dihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
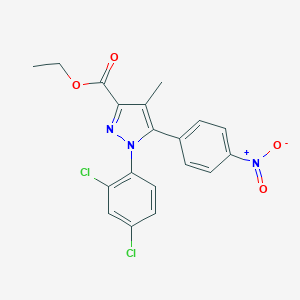
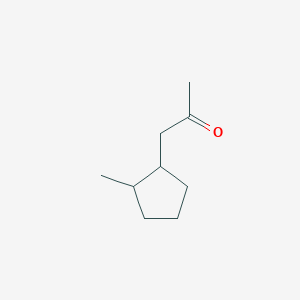
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
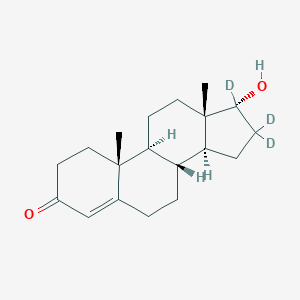
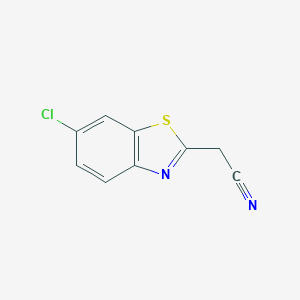
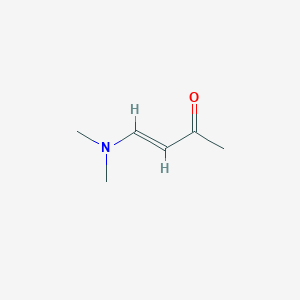
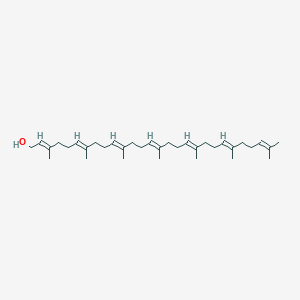
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
